molecular formula C27H17N3O6 B3510346 N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide

Cat. No.: B3510346
M. Wt: 479.4 g/mol
InChI Key: YCZJMZJBXGAXLE-UHFFFAOYSA-N
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Description

The compound “N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide” has a molecular formula of C29H22N2O5 . It is a complex organic compound that contains several functional groups, including an isoindole group, a nitro group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The isoindole group, for example, is a bicyclic structure that contains a five-membered ring fused to a six-membered ring . The nitro group is a strong electron-withdrawing group, which can have significant effects on the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitro group in this compound could increase its polarity, affecting properties like solubility and melting point .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. For example, its antimicrobial activity could be explored further, or new synthetic routes could be developed to improve its yield or purity .

Properties

IUPAC Name

N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O6/c31-25(17-9-11-20(12-10-17)30(34)35)28-18-5-4-8-21(15-18)36-22-13-14-23-24(16-22)27(33)29(26(23)32)19-6-2-1-3-7-19/h1-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZJMZJBXGAXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-4-nitrobenzamide

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